

A Comparative Guide to the Pharmacokinetic Profiles of IPN60090 and Telaglenastat

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Compound of Interest		
Compound Name:	IPN60090 dihydrochloride	
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This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two clinical-stage glutaminase-1 (GLS-1) inhibitors, IPN60090 (also known as IACS-6274) and telaglenastat (CB-839). Both compounds are under investigation for the treatment of various cancers and share a common mechanism of action by targeting tumor cell metabolism through the inhibition of glutamine conversion to glutamate.[1][2] This document summarizes key pharmacokinetic data from clinical trials, outlines the experimental protocols used, and visualizes the targeted metabolic pathway.

Quantitative Pharmacokinetic Data

The following table summarizes the key human pharmacokinetic parameters for IPN60090 and telaglenastat, derived from Phase I clinical trials. These data provide a snapshot of the absorption, distribution, metabolism, and excretion properties of each inhibitor at their respective recommended Phase II doses (RP2D).

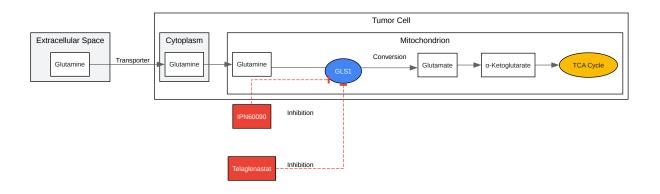


Pharmacokinetic Parameter	IPN60090 (IACS-6274)	Telaglenastat (CB-839)
Dose	180 mg BID	800 mg BID
Cmax	45.8 ± 18.6 μM	1496 ng/mL
Tmax	Not Reported	4.0 hours
AUC (0-12hr)	382.48 ± 159.27 hμM	7430 ng/mLhr
Half-life (t½)	~12 hours	4.2 hours (mean)
Clinical Trial	NCT03894540	NCI-10218
Patient Population	Advanced Solid Tumors	IDH-mutant Grade 2/3 Astrocytoma

Mechanism of Action: Targeting Glutamine Metabolism

Both IPN60090 and telaglenastat are potent and selective inhibitors of glutaminase-1 (GLS-1), a key mitochondrial enzyme in cancer metabolism.[1][2] Many tumor cells become dependent on glutamine as a primary source of carbon for energy production and the synthesis of essential macromolecules.[1] By blocking GLS-1, these inhibitors prevent the conversion of glutamine to glutamate, thereby disrupting the tricarboxylic acid (TCA) cycle and other critical cellular processes that fuel cancer cell proliferation and survival.[1]





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Figure 1: Inhibition of glutamine metabolism by IPN60090 and telaglenastat.

Experimental Protocols

The pharmacokinetic data presented in this guide were obtained from early-phase clinical trials. The methodologies employed in these studies are crucial for interpreting the results.

IPN60090 (IACS-6274) - NCT03894540

The pharmacokinetic profile of IPN60090 was characterized in a first-in-human, biomarker-driven Phase I trial in patients with molecularly selected advanced solid tumors.[3]

- Study Design: The trial utilized a Bayesian Optimal Interval (BOIN) design for dose escalation.[3]
- Dosing: Patients received IPN60090 orally twice daily (BID) at escalating doses.
- Pharmacokinetic Sampling: Serial blood samples were collected to determine the pharmacokinetic profile.[3]



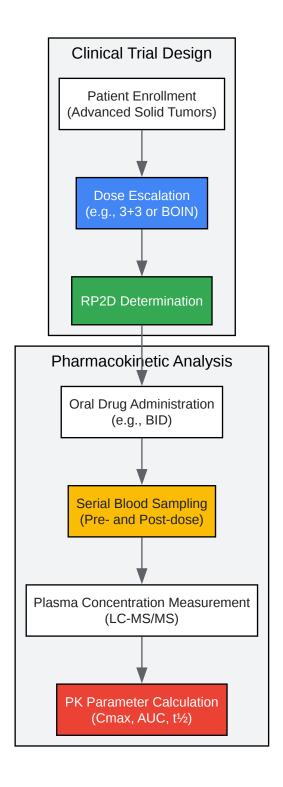
 Bioanalysis: While not explicitly stated in the abstract, plasma concentrations of the drug are typically measured using validated bioanalytical methods such as liquid chromatographytandem mass spectrometry (LC-MS/MS).

Telaglenastat (CB-839) - NCI-10218 & NCT02071862

The pharmacokinetic data for telaglenastat was primarily derived from a Phase Ib study (NCI-10218) in patients with IDH-mutant astrocytoma.[4] Additional details on PK sample collection are available from the broader Phase I study NCT02071862.

- Study Design: The NCI-10218 trial employed a standard 3+3 dose-escalation design to determine the recommended Phase II dose.[4] The NCT02071862 was also a doseescalation and expansion study.
- Dosing: Telaglenastat was administered orally twice daily (BID).[4]
- Pharmacokinetic Sampling (NCT02071862): Pharmacokinetic samples were collected on Days 1 and 15 of Cycle 1 at the following time points: pre-dose, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
- Bioanalysis (NCT02071862): Plasma concentrations of telaglenastat were determined using high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS).
 Pharmacokinetic parameters were estimated using non-compartmental analysis.





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Figure 2: A generalized workflow for a Phase I pharmacokinetic study.



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